molecular formula C9H17NO2 B593287 1-(2-Butyloxazolidin-3-yl)ethanone CAS No. 138531-20-1

1-(2-Butyloxazolidin-3-yl)ethanone

Cat. No.: B593287
CAS No.: 138531-20-1
M. Wt: 171.24
InChI Key: JQQLXLGNDHHYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Butyloxazolidin-3-yl)ethanone is an organic compound with the molecular formula C9H17NO2. It is a member of the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butyloxazolidin-3-yl)ethanone typically involves the reaction of 2-amino-1-butanol with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Butyloxazolidin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Butyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Butyloxazolidin-3-yl)ethanone is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other oxazolidines.

Properties

CAS No.

138531-20-1

Molecular Formula

C9H17NO2

Molecular Weight

171.24

IUPAC Name

1-(2-butyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C9H17NO2/c1-3-4-5-9-10(8(2)11)6-7-12-9/h9H,3-7H2,1-2H3

InChI Key

JQQLXLGNDHHYGH-UHFFFAOYSA-N

SMILES

CCCCC1N(CCO1)C(=O)C

Synonyms

Oxazolidine, 3-acetyl-2-butyl- (9CI)

Origin of Product

United States

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